PJ34 - 344458-19-1

PJ34

Catalog Number: EVT-1537782
CAS Number: 344458-19-1
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N~2~,N~2~-Dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-YL)glycinamide” is a small molecule that falls under the category of experimental compounds . It belongs to the class of organic compounds known as phenanthridines and derivatives . These are polycyclic compounds containing a phenanthridine moiety, which is a tricyclic system with two benzene rings joined by a pyridine forming a non-linear skeleton .

Molecular Structure Analysis

The molecular formula of this compound is C17H17N3O2 . It has an average weight of 295.3358 and a monoisotopic weight of 295.132076803 . The structure is tricyclic, with two benzene rings joined by a pyridine .

Physical And Chemical Properties Analysis

The compound is a non-polymer with a formal charge of 0 and a formula weight of 295.336 Da .

Future Directions

Building upon the research on N,N-Dimethyl-N'-[6-oxo-5,6-dihydrophenanthridin-2-yl]glycinamide and other PARP inhibitors, future research could focus on developing even more selective PARP-1 inhibitors []. Enhanced selectivity could potentially minimize off-target effects and improve the safety profile of these compounds for various therapeutic applications.

1. PJ34 [N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide.HCl] []

Compound Description: PJ34 is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) []. Studies have demonstrated its therapeutic potential in treating experimental allergic encephalomyelitis (EAE) by reducing CNS inflammation and maintaining neurovascular integrity []. PJ34 achieves this by modulating the immune response, shifting it from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype [].

2. 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305) []

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper []. It exhibits excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model []. This compound demonstrates high selectivity for PARP1 over other PARP family members and has a favorable pharmacological profile [].

Source and Classification

PJ34 is derived from the modified phenanthridine structure, which enhances its solubility and permeability across cell membranes. The chemical formula for PJ34 hydrochloride is C17H17ClN2O2, with a molecular weight of approximately 316.79 g/mol . It is classified under the category of small molecule inhibitors and has been shown to have a high selectivity for PARP enzymes compared to other similar compounds .

Synthesis Analysis

Methods of Synthesis

The synthesis of PJ34 typically involves multi-step organic reactions that modify the phenanthridine core to enhance its inhibitory properties against PARP. Specific technical details regarding the synthesis process may vary, but it generally includes:

  1. Formation of the Core Structure: Starting from commercially available phenanthridine derivatives.
  2. Functionalization: Introducing various functional groups to improve binding affinity to PARP enzymes.
  3. Purification: Employing chromatographic techniques to isolate the final product with high purity.

The final product is usually characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of PJ34 features a phenanthridine backbone with specific substitutions that enhance its biological activity. The key structural components include:

  • Phenanthridine Core: Provides the foundational scaffold for PARP inhibition.
  • Carbonyl Group: Essential for interaction with the enzyme's active site.
  • Chloride Substituent: Improves solubility and biological activity.

The crystal structure analysis indicates that PJ34 binds effectively to the active site of PARP enzymes, inhibiting their activity at low concentrations (IC50 around 20 nM) .

Chemical Reactions Analysis

Reactions and Technical Details

PJ34 primarily functions through competitive inhibition of PARP enzymes, which are responsible for repairing DNA damage. The mechanism involves:

  1. Inhibition of ADP-Ribosylation: By binding to the active site of PARP1, PJ34 prevents the transfer of ADP-ribose units from NAD+ to target proteins.
  2. Induction of Cell Death: In cancer cells, this inhibition leads to the accumulation of DNA damage, ultimately triggering apoptotic pathways.

Studies have shown that PJ34 exhibits significantly greater potency than other PARP inhibitors like 3-AB, demonstrating superior efficacy in cellular models .

Mechanism of Action

Process and Data

The mechanism by which PJ34 exerts its effects involves several key processes:

  1. PARP Inhibition: By blocking PARP1 activity, PJ34 disrupts DNA repair processes, leading to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy.
  2. Mitotic Catastrophe: In multi-centrosomal cancer cells, PJ34 causes de-clustering of centrosomes during mitosis, resulting in aberrant spindle formation and subsequent cell death .
  3. SIRT1 Activation: In endothelial progenitor cells, PJ34 enhances SIRT1 activity by preserving intracellular NAD+ levels while inhibiting PARP1 activation, potentially reversing aging effects in these cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water (22 mg/mL) and DMSO (>10 mM).
  • Stability: Stable under physiological conditions but sensitive to light.

Chemical Properties

  • Molecular Weight: 316.79 g/mol
  • pKa Values: Relevant pKa values indicate potential ionization states at physiological pH.

These properties contribute to its effectiveness as a therapeutic agent in both in vitro and in vivo studies .

Applications

Scientific Uses

PJ34 has been explored for various applications in scientific research:

  • Cancer Therapy: Its ability to enhance the efficacy of chemotherapeutic agents makes it a candidate for combination therapies in various cancers .
  • Neuroprotection: Studies indicate that PJ34 may provide protective effects against neuronal damage in ischemic conditions .
  • Cellular Aging Research: Investigations into its effects on endothelial progenitor cells suggest potential applications in regenerative medicine and age-related diseases .
Introduction to PJ34: Chemical Profile and Historical Context

Structural Characteristics of PJ34 (Phenanthridine Derivative)

PJ34 (C₁₇H₁₇N₃O₂·HCl) represents a synthetically modified phenanthridine derivative with a molecular weight of 331.8 g/mol for its hydrochloride salt form [1] [9]. Its core structure consists of a tricyclic phenanthridine scaffold substituted with a dimethylamino propanamide side chain, conferring distinctive physicochemical properties. The compound features three hydrogen bond acceptors and two hydrogen bond donors, contributing to its interaction profile with biological targets [9]. With a topological polar surface area of 65.2 Ų and moderate lipophilicity (XLogP 2.22), PJ34 exhibits balanced membrane permeability and aqueous solubility (66 mg/mL in water), a crucial feature for experimental applications [1] [2]. The compound adheres to Lipinski's rule of five (zero violations), suggesting drug-like characteristics [9]. Its structural configuration enables specific molecular interactions with both PARP catalytic domains and off-target kinases, as evidenced by binding analyses [4].

Table 1: Physicochemical Profile of PJ34

PropertyValueBiological Significance
Molecular FormulaC₁₇H₁₇N₃O₂·HClDetermines compound reactivity
Molecular Weight331.8 g/molInfluences biodistribution properties
Hydrogen Bond Acceptors3Impacts target binding affinity
Hydrogen Bond Donors2Affects solubility and binding
Topological Polar Surface Area65.2 ŲPredicts membrane permeability
Water Solubility66 mg/mLEnables in vitro experimental utility
XLogP2.22Indicates moderate lipophilicity

Discovery and Development as a PARP Inhibitor

PJ34 emerged in the early 2000s as a second-generation PARP inhibitor, representing significant pharmacological advancements over first-generation analogs like 3-aminobenzamide [5]. Designed specifically to overcome the potency limitations of early inhibitors, PJ34 demonstrated remarkable enzymatic inhibition against PARP1 and PARP2 with IC₅₀ values approximating 20 nM - approximately 10,000-fold more potent than 3-aminobenzamide [1] [2]. This enhanced potency stemmed from optimized interactions with the catalytic active site (CAS) of PARP enzymes, where its carboxamide group forms stable hydrogen bonds with key residues including Glu988 [5]. Tankyrase-1 and tankyrase-2 (ARTD5 and ARTD6) represent secondary targets, inhibited with IC₅₀ values of 0.57 μM and 1.3-1.35 μM respectively, demonstrating over 25-fold selectivity for PARP1/2 [1].

PJ34's development coincided with growing recognition of PARP's therapeutic significance, particularly in DNA damage response pathways. Its water solubility (22 mg/mL) and membrane permeability facilitated both in vitro and in vivo applications, distinguishing it from earlier lipophilic inhibitors with formulation challenges [2]. While never advancing to clinical approval like third-generation inhibitors (olaparib, rucaparib), PJ34 became a fundamental research tool for probing PARP biology, establishing mechanistic principles later exploited in clinical PARP inhibitors [5].

Table 2: Generational Evolution of PARP Inhibitors

GenerationRepresentative CompoundsPARP1 IC₅₀Key Advancements
First3-aminobenzamide~10,000 nMProof-of-concept; limited potency
SecondPJ34, NU102520 nM500-fold potency increase; improved solubility
ThirdOlaparib, Rucaparib1-10 nMClinical translation; PARP trapping

Evolution of Research Focus: From DNA Repair to Broader Therapeutic Applications

Initial PJ34 research centered exclusively on its PARP inhibitory function within DNA repair mechanisms, particularly its ability to potentiate DNA-damaging agents by blocking base excision repair pathways [10]. Studies demonstrated that PJ34 (10-20 μM) synergistically enhanced melphalan efficacy in multidrug-resistant multiple myeloma RPMI8226/R cells by suppressing FA/BRCA pathway components (FANCD2, BRCA2, Rad51), thereby inhibiting DNA double-strand break repair and increasing γH2AX foci formation [10]. This established PJ34 as a chemosensitizer capable of reversing drug resistance phenotypes through targeted disruption of DNA damage response pathways.

By the 2010s, emerging evidence revealed PARP-independent mechanisms underlying PJ34's anticancer effects. At higher concentrations (20-30 μM), PJ34 selectively eradicated diverse cancer cell types (triple-negative breast, pancreatic, non-small cell lung cancer) while sparing healthy proliferating cells - an effect not observed with other PARP inhibitors [2]. This selective cytotoxicity was attributed to mitotic spindle disruption rather than DNA repair inhibition, characterized by irreversible formation of multipolar spindles and subsequent mitotic catastrophe [2] [3]. The mechanistic shift was further evidenced by maintained PJ34 efficacy in PARP1-knockout cancer models, definitively establishing PARP-independent actions [2].

Concurrently, research uncovered off-target kinase modulation, particularly Pim kinase inhibition (IC₅₀ = 3.7 μM for Pim1; 16 μM for Pim2), complicating the interpretation of earlier phenotypic studies [4]. These findings prompted critical reevaluation of PJ34's applications, expanding its utility beyond PARP biology into cancer-selective cell death mechanisms. Recent investigations further revealed mitochondrial interactions, where PJ34 initially stabilizes mitochondrial membrane potential and promotes fusion, followed by delayed potentiation of cisplatin-induced apoptosis in melanoma models [7]. This multifaceted pharmacology transformed PJ34 from a PARP-selective probe to a versatile tool for investigating cancer-selective vulnerabilities beyond DNA repair pathways.

Table 3: Evolution of PJ34 Research Focus

Research EraPrimary FocusKey FindingsTherapeutic Implications
2000-2010PARP inhibitionChemosensitization; FA/BRCA pathway suppressionReversal of chemotherapy resistance
2010-2020PARP-independent actionsMitotic spindle disruption; selective cancer toxicityTargeted monotherapy approaches
2020-PresentSystems-level pharmacologyMitochondrial effects; kinase off-targetsCombination therapy optimization

Expanding Therapeutic Applications Beyond Oncology

While PJ34's anticancer applications remain predominant, emerging research suggests potential in inflammatory and neurological conditions. PJ34 suppressed development of experimental autoimmune encephalomyelitis (EAE) in PLSJL mice by reducing CNS inflammation and maintaining neurovascular integrity, possibly through inhibition of TNF-α and ICAM-1 expression in spinal cord tissues [1]. Its anti-inflammatory properties were further evidenced in systemic endotoxemia models, where pretreatment significantly reduced plasma levels of TNF-α, IL-1β and nitric oxide breakdown products [1]. Current drug discovery pipelines are exploring optimized derivatives targeting microglia-astrocyte interactions, potentially relevant for progressive multiple sclerosis [8]. Additionally, PJ34 demonstrated neuroprotective potential by not impairing retinoic acid-induced differentiation in neuroblastoma cells or neuronal excitability in hippocampal neurons at concentrations cytotoxic to cancer cells [2], suggesting a therapeutic window for neurological applications. These diverse research avenues position PJ34 as a multifaceted pharmacological probe with applications extending far beyond its original design as a PARP inhibitor.

Properties

CAS Number

344458-19-1

Product Name

PJ34

IUPAC Name

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

UYJZZVDLGDDTCL-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32

Synonyms

N-(oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide hydrochloride
PJ 34
PJ-34
PJ34

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.